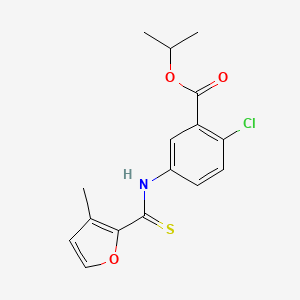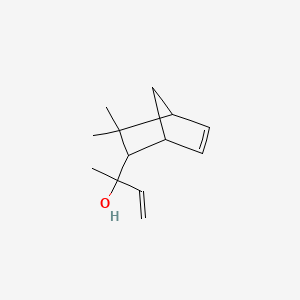
alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,3,3-Trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol: is a bicyclic compound with a unique structure that includes a vinyl group and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional steps such as purification through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: : Alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be reduced to form an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the vinyl group may yield an alkane .
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: : In biological research, this compound may be used to study the effects of bicyclic structures on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds .
Medicine: : In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the hydroxyl and vinyl groups can influence the compound’s biological activity and pharmacokinetics .
Industry: : In industrial applications, this compound can be used in the production of polymers and other materials. Its unique structure can impart desirable properties to the final product, such as increased stability or reactivity .
Wirkmechanismus
The mechanism of action of alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol involves its interactions with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, while the vinyl group can participate in various chemical reactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include other bicyclic structures such as 5-vinylbicyclo(2.2.1)hept-2-ene and 2,3-diazabicyclo(2.2.1)hept-2-ene .
Uniqueness: : What sets alpha,3,3-trimethyl-alpha-vinylbicyclo(2.2.1)hept-5-ene-2-methanol apart is the presence of both the vinyl and hydroxyl groups, which provide unique reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
85050-12-0 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
2-(3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)but-3-en-2-ol |
InChI |
InChI=1S/C13H20O/c1-5-13(4,14)11-9-6-7-10(8-9)12(11,2)3/h5-7,9-11,14H,1,8H2,2-4H3 |
InChI-Schlüssel |
VNRPVAMHSZBGBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC(C1C(C)(C=C)O)C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



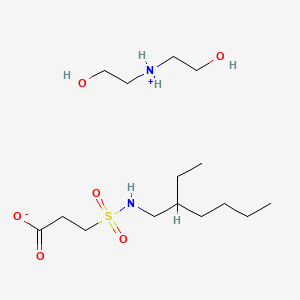
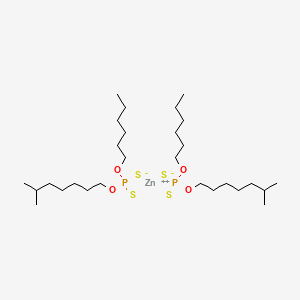
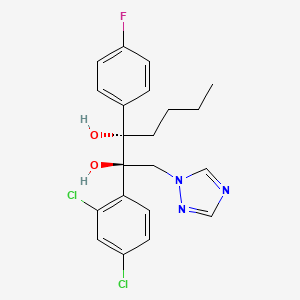
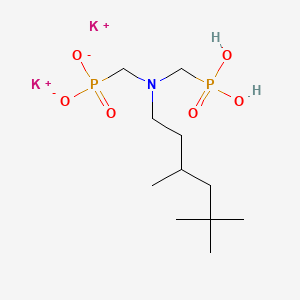
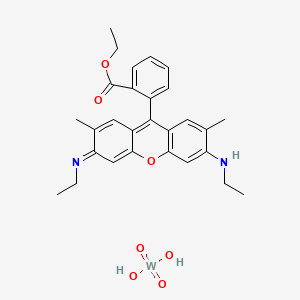
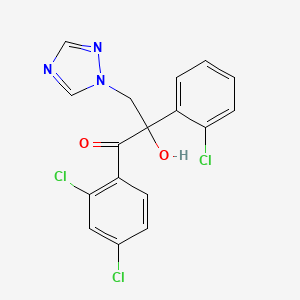
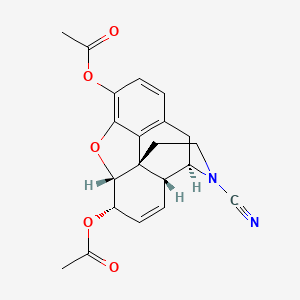


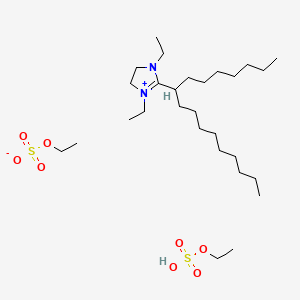
![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
